REACTION_CXSMILES
|
O[CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([C:9](=[O:13])[CH2:10][CH2:11][CH3:12])[CH2:4]1.O=S(Cl)[Cl:16]>C(Cl)(Cl)Cl>[Cl:16][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([C:9](=[O:13])[CH2:10][CH2:11][CH3:12])[CH2:4]1
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
OCC1CN(CCC1)C(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1CN(CCC1)C(CCC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
876 μL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
TEMPERATURE
|
Details
|
at reflux for another 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gives a brown liquid which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography on silica-gel (AcOEt/heptane, 35:65)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1CN(CCC1)C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |